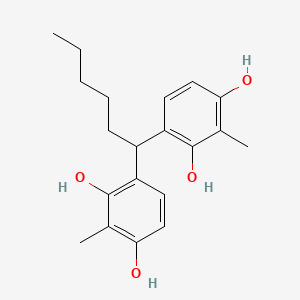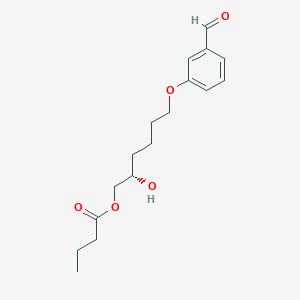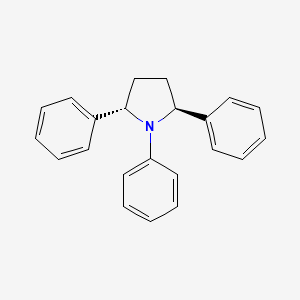
Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- is a chiral compound featuring a pyrrolidine ring substituted with three phenyl groups at the 1, 2, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-substituted piperidines with phenyl-substituted acetylenes in the presence of a palladium catalyst and tertiary amyl alcohol . The reaction proceeds through a series of steps including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidinones.
Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and pyrrolidinones, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring.
Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
650607-88-8 |
|---|---|
Fórmula molecular |
C22H21N |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(2S,5S)-1,2,5-triphenylpyrrolidine |
InChI |
InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)23(21)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2/t21-,22-/m0/s1 |
Clave InChI |
FSWMIQBNAXYFMH-VXKWHMMOSA-N |
SMILES isomérico |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CC(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


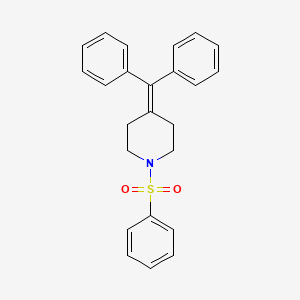
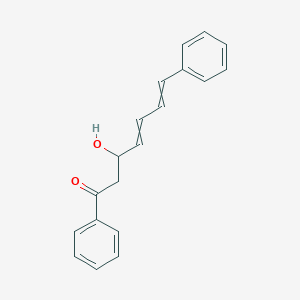
![2,2'-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1'-biphenyl](/img/structure/B12607296.png)
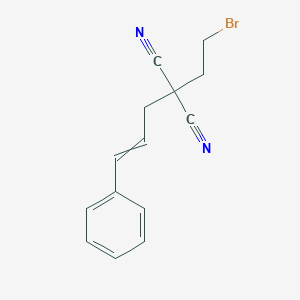
![2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid](/img/structure/B12607304.png)



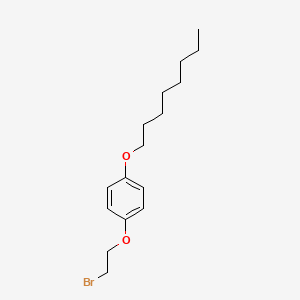

![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)

